(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one is a synthetic compound belonging to the arylidene-2-indolinone chemical class. [, ] It is a potent multi-target tyrosine kinase inhibitor, exhibiting inhibitory activity against RET, c-Met, and other receptor tyrosine kinases. [, , , , , ] It plays a crucial role in scientific research as a valuable tool for investigating the biological roles of these kinases in various cellular processes and disease models. [, , , , , , ]
The synthesis of (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one can be achieved through a condensation reaction between 5,6-dimethoxyindolin-2-one and 4-hydroxybenzaldehyde. [] This reaction is typically carried out in the presence of a suitable catalyst, such as piperidine or sodium acetate, and a solvent, such as ethanol or acetic acid. []
The molecular structure of (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one is characterized by the presence of an indolin-2-one core, a 4-hydroxyphenylmethylidene substituent at the 3-position, and two methoxy groups at the 5 and 6 positions of the indole ring. [] These structural features contribute to its binding affinity and selectivity towards specific tyrosine kinases. []
(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one inhibits tyrosine kinases by competitively binding to the ATP-binding site of the kinase domain. [, ] This binding prevents ATP from accessing the active site, thereby blocking the phosphorylation activity of the kinase. [, ] The specific interactions between RPI-1 and the amino acid residues within the ATP-binding pocket determine its inhibitory potency and selectivity towards different kinases. [, ]
Investigating the Role of RET in Medullary Thyroid Carcinoma: Studies have demonstrated the efficacy of RPI-1 in inhibiting RET activity and suppressing the growth of medullary thyroid carcinoma (MTC) cells, both in vitro and in vivo. [, , , ] This compound has exhibited promising results in inhibiting tumor growth and reducing plasma calcitonin levels in mouse models of MTC. [] RPI-1's ability to target oncogenic RET signaling pathways highlights its potential as a therapeutic agent for MTC. [, , , ]
Targeting c-Met in Cancer Cell Lines: Research has shown that RPI-1 effectively inhibits c-Met activity and downstream signaling pathways, leading to reduced cell proliferation, motility, and invasiveness in various cancer cell lines. [, ] RPI-1's ability to target c-Met signaling, a key player in tumor metastasis and angiogenesis, suggests its potential as an anti-cancer agent. [, ]
Exploring the Role of Other Tyrosine Kinases: RPI-1's multi-kinase targeting capabilities have been utilized to investigate the roles of other tyrosine kinases, such as DNA-PKcs and BCMA, in various cellular processes and disease models. [, ] This compound has shown promise in inhibiting DNA-PKcs activity and reducing chemoresistance in MTC cells, suggesting its potential as a therapeutic target in MTC treatment. [] Similarly, RPI-1's ability to block BCMA-regulated signaling in multiple myeloma cells highlights its potential as a multi-target therapeutic approach for this disease. []
Developing more selective and potent analogs: Research could focus on optimizing the molecular structure of RPI-1 to enhance its selectivity and potency towards specific kinases while minimizing off-target effects. []
Investigating its therapeutic potential in other cancers: RPI-1's ability to target multiple kinases involved in cancer development and progression suggests its potential use in treating other cancer types beyond MTC. [, , ]
Exploring its use in combination therapy: Combining RPI-1 with other anti-cancer agents could potentially enhance its therapeutic efficacy and overcome drug resistance. [, ]
Developing new drug delivery systems: Investigating novel drug delivery systems for RPI-1 could improve its bioavailability and efficacy while reducing potential side effects. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: